molecular formula C18H15BrN2O3 B2841793 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 956393-88-7

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B2841793
CAS No.: 956393-88-7
M. Wt: 387.233
InChI Key: SWPFUIKJGLARKY-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a methyl group attached to the imidazolidine ring. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-bromobenzaldehyde and phenylacetic acid.

    Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the condensation of 4-bromobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group at the 2-position of the imidazolidine ring.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group at the 2-position, converting it to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
  • 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
  • 3-[2-(4-Methylphenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione

Uniqueness

Compared to its analogs, 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-18(13-5-3-2-4-6-13)16(23)21(17(24)20-18)11-15(22)12-7-9-14(19)10-8-12/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPFUIKJGLARKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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